Cas no 187085-97-8 (1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine)

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a fluorinated aromatic amine featuring two trifluoromethyl groups at the 3- and 5-positions of the phenyl ring. This structural motif imparts high electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl groups enhance metabolic stability and lipophilicity, which can improve bioavailability in drug development. Its amine functionality allows for further derivatization, enabling its use in cross-coupling reactions or as a building block for bioactive molecules. The compound’s robust stability under various reaction conditions makes it suitable for applications in medicinal chemistry and material science. High purity grades are available to meet rigorous research and industrial requirements.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine structure
187085-97-8 structure
商品名:1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
CAS番号:187085-97-8
MF:C10H9F6N
メガワット:257.1756
MDL:MFCD04038875
CID:114959
PubChem ID:2782232

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 化学的及び物理的性質

名前と識別子

    • 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
    • (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
    • Benzenemethanamine, a-methyl-3,5-bis(trifluoromethyl)-
    • PC9791
    • 1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
    • (RS)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine min
    • 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine 97+%
    • 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine 97% min
    • 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
    • 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine
    • PFVWEAYXWZFSSK-UHFFFAOYSA-N
    • ST24037159
    • alpha-[3,5-bis(trifluoromethyl)phenyl]ethylamine
    • A805741
    • 3,5-Bis(trifluoromethyl)-
    • PS-11100
    • 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine
    • SCHEMBL1492761
    • FT-0688892
    • AKOS005943604
    • Y11265
    • 187085-97-8
    • MFCD04038875
    • 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
    • FT-0643073
    • EN300-1932571
    • DTXSID70381994
    • C10H9F6N
    • CS-0119398
    • DL-AMPHETAMINESULFATE--DEASCHEDULEIIITEM
    • MFCD03093013
    • DB-328472
    • DB-041872
    • MFCD03093012
    • SY383073
    • SY109915
    • (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
    • MDL: MFCD04038875
    • インチ: 1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3
    • InChIKey: PFVWEAYXWZFSSK-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C([H])=C(C(F)(F)F)C([H])=C(C=1[H])C([H])(C([H])([H])[H])N([H])[H])(F)F

計算された属性

  • せいみつぶんしりょう: 257.06400
  • どういたいしつりょう: 257.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.327
  • ふってん: 168.9°Cat760mmHg
  • フラッシュポイント: 66.3°C
  • PSA: 26.02000
  • LogP: 4.44420

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine セキュリティ情報

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T901343-50mg
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
187085-97-8
50mg
$ 50.00 2022-06-02
Apollo Scientific
PC9791-250mg
3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine
187085-97-8 95%
250mg
£55.00 2024-07-28
Enamine
EN300-1932571-5g
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
187085-97-8
5g
$386.0 2023-09-17
Enamine
EN300-1932571-1.0g
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
187085-97-8
1g
$871.0 2023-06-02
Enamine
EN300-1932571-0.1g
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
187085-97-8
0.1g
$112.0 2023-09-17
A2B Chem LLC
AD62748-250mg
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
187085-97-8 95%
250mg
$176.00 2024-04-20
Crysdot LLC
CD12102014-5g
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
187085-97-8 95+%
5g
$684 2024-07-24
eNovation Chemicals LLC
D575321-10g
1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHANAMINE
187085-97-8 95%
10g
$580 2025-02-21
TRC
T901343-500mg
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
187085-97-8
500mg
$ 275.00 2022-06-02
Enamine
EN300-1932571-0.5g
1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine
187085-97-8
0.5g
$122.0 2023-09-17

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 合成方法

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine 関連文献

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamineに関する追加情報

Introduction to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS No. 187085-97-8)

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, identified by its Chemical Abstracts Service (CAS) number 187085-97-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of trifluoromethyl groups, which are known for their ability to enhance metabolic stability and binding affinity in drug candidates. The structural motif of this amine derivative, featuring a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, makes it a promising candidate for further exploration in the development of novel therapeutic agents.

The trifluoromethyl moiety is a key feature in modern drug design due to its ability to modulate pharmacokinetic properties such as lipophilicity, solubility, and metabolic resistance. In particular, the introduction of fluorine atoms into aromatic rings often leads to improved pharmacological profiles, including increased bioavailability and prolonged half-life. This has made compounds containing trifluoromethyl groups widely studied and utilized in the pharmaceutical industry. The amine functional group in 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features like the trifluoromethyl substituents influence the interactions between molecules and biological targets. Studies have demonstrated that the electron-withdrawing nature of fluorine atoms can enhance binding affinity by stabilizing positive charges or improving fit within binding pockets. This principle has been applied to various drug classes, including kinase inhibitors and antiviral agents. The 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine structure, with its optimized substitution pattern, presents an intriguing scaffold for designing molecules with enhanced therapeutic potential.

In the context of medicinal chemistry, the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The presence of sensitive functional groups necessitates careful optimization to minimize side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. The development of efficient synthetic routes is crucial for scalability and cost-effectiveness in pharmaceutical applications.

One of the most compelling aspects of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is its potential as a building block for more complex drug candidates. Researchers have explored its utility in generating derivatives with specific biological activities by appending different pharmacophores or modifying existing functional groups. For instance, appending heterocyclic rings or other bioactive moieties can lead to compounds with enhanced target specificity or improved pharmacokinetic properties. Such modifications are often guided by structure-activity relationship (SAR) studies, which help refine the molecular structure for optimal efficacy.

The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their favorable pharmacological properties. The trifluoromethyl group is particularly valued for its ability to increase metabolic stability by resisting oxidative degradation. This characteristic is especially important for drugs that require longer durations of action or exposure to metabolic enzymes. Additionally, fluorine atoms can influence drug distribution and excretion pathways, further contributing to improved therapeutic outcomes. The 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine molecule exemplifies these advantages and serves as a valuable starting point for developing next-generation therapeutics.

Recent studies have also highlighted the role of computational methods in predicting the biological activity of fluorinated compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. Advanced algorithms can simulate molecular interactions with biological targets, providing insights into potential binding modes and affinity predictions. These computational tools complement experimental approaches by allowing rapid screening of virtual libraries before synthesizing physical samples. This integration of computational chemistry with traditional synthetic methodologies has accelerated the discovery process in drug development.

The versatility of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine extends beyond its use as a synthetic intermediate; it also holds promise as an active pharmaceutical ingredient (API). Preliminary studies suggest that derivatives based on this scaffold may exhibit potent activity against various diseases, including cancer and infectious disorders. For example, modifications aimed at enhancing DNA intercalation or inhibiting specific enzymatic pathways could yield novel treatments with significant clinical benefits. Further investigation into its biological profile will be essential to unlock its full therapeutic potential.

The chemical synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine requires expertise in both organic chemistry and fluorine chemistry due to the complexity introduced by the trifluoromethyl groups. Specialized equipment and reagents are often necessary to achieve high yields while maintaining purity standards required for pharmaceutical applications. Collaborative efforts between academic researchers and industrial chemists have led to innovative synthetic strategies that address these challenges effectively.

In conclusion,1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS No. 187085-97-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The presence of multiple trifluoromethyl substituents enhances its suitability for drug development by improving metabolic stability and binding affinity against biological targets. As research continues to uncover new synthetic methods and computational tools, this compound will remain at forefrontof medicinal chemistry innovation, contributing to the discovery of novel treatments for diverse diseases.

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